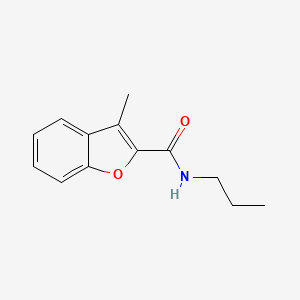![molecular formula C12H7NO3 B11888555 7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one CAS No. 87902-90-7](/img/structure/B11888555.png)
7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-HYDROXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE is a heterocyclic compound that combines the structural features of chromene and pyridine. This compound has garnered significant attention due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-HYDROXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE typically involves the reaction of 4-aminocoumarin with β-carbonyl-substituted chromenes. This reaction proceeds through a Michael addition, followed by chromane ring opening and cyclodehydration . The reaction is usually carried out in the presence of acetic acid and ammonium acetate under reflux conditions, yielding the desired product in moderate to good yields.
Industrial Production Methods: While specific industrial production methods for 7-HYDROXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 7-HYDROXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromeno-pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
7-HYDROXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential antibacterial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as an analgesic and anti-inflammatory agent.
Industry: Utilized in the development of fluorescent materials and dyes due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 7-HYDROXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Chromenes: These compounds share the chromene moiety and exhibit similar chemical reactivity and biological properties.
Uniqueness: 7-HYDROXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE stands out due to its unique combination of chromene and pyridine structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
87902-90-7 |
|---|---|
Molekularformel |
C12H7NO3 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
7-hydroxychromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C12H7NO3/c14-10-3-1-2-8-7-4-5-13-6-9(7)12(15)16-11(8)10/h1-6,14H |
InChI-Schlüssel |
KKZUMRFXQFGCIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C3=C2C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


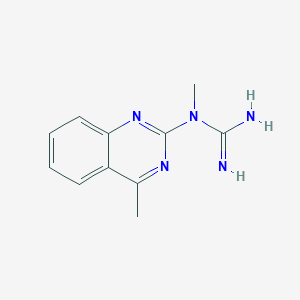
![7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11888497.png)

![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)
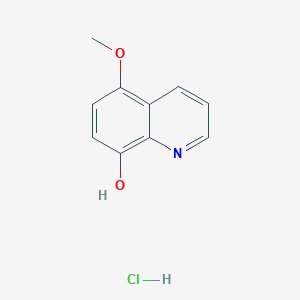
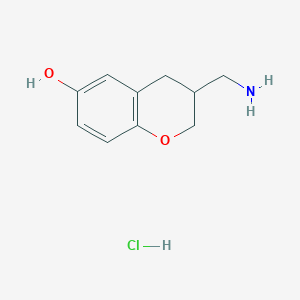
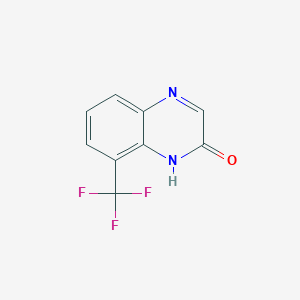
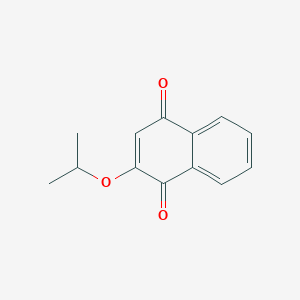
![7,7-Dimethyl-2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11888540.png)
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
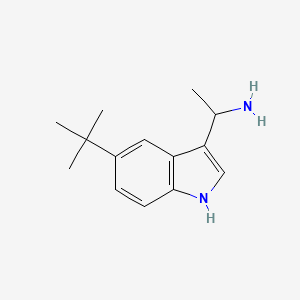
![7-Bromofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11888556.png)
